(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid
Description
This compound is a chiral amino acid derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an α-amino acetic acid moiety at the 3-position. The stereochemistry is defined as (2S,3S), which confers distinct conformational and biochemical properties. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it valuable in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI Key |
PLMLEARVVVKXDQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
Common starting materials include:
- Pyrrolidine derivatives such as N-Boc-proline or N-Boc-pyrrolidin-3-yl precursors
- Glycine or glycine derivatives for the amino acid backbone
- Reagents for protecting group introduction (e.g., Boc anhydride)
The synthesis often proceeds via:
- Activation of carboxylic acid groups (e.g., using pivaloyl chloride or carbodiimides)
- Coupling reactions to form amide or ester linkages
- Stereoselective functionalization or resolution steps to achieve (2S,3S) stereochemistry
Representative Synthetic Method from Patent Literature
A notable synthetic approach is described in patent US11286249B2, which outlines preparation of related pyrrolidine compounds with Boc protection:
- The starting material, such as (R)-N-tert-butoxycarbonyl-3-tetrahydropyrroleacetic acid, is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C.
- Triethylamine is added as a base, followed by slow addition of pivaloyl chloride to activate the acid.
- Lithium chloride and a chiral oxazolidinone auxiliary are introduced to promote stereoselective amidation.
- The reaction mixture is stirred at room temperature for 24 hours.
- Workup involves acid quenching, organic phase separation, concentration, and purification by silica gel chromatography.
- The yield reported is approximately 82% for the intermediate tert-butyl pyrrolidine carboxylate derivative.
This method emphasizes stereochemical control by using chiral auxiliaries and low-temperature conditions to maintain enantiomeric purity.
Boc Protection and Amino Acid Formation
The tert-butoxycarbonyl (Boc) protecting group is introduced typically via reaction with Boc anhydride under mild basic conditions. This protects the pyrrolidine nitrogen during subsequent synthetic steps.
The amino acid moiety is constructed by:
- Alkylation of glycine derivatives with chiral pyrrolidine intermediates
- Use of lithium bis(trimethylsilyl)amide (LHMDS) or similar strong bases for deprotonation and nucleophilic substitution
- Esterification or hydrolysis steps to convert intermediates to the free acid form
These steps are critical for maintaining stereochemical integrity and achieving the desired (2S,3S) configuration.
Alternative Synthetic Routes
Other methods involve:
- Radical cyclization strategies starting from aziridines or amino alcohols to build the pyrrolidine ring with stereocontrol.
- Palladium-catalyzed allylic amination and Michael addition sequences to form substituted pyrrolidines and related amino acid derivatives with high diastereoselectivity.
- Use of organometallic reagents and chiral auxiliaries to facilitate stereoselective C–H activation and functionalization.
These approaches offer flexibility depending on available starting materials and desired scale.
Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields from representative syntheses:
| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acid activation and amidation | Pivaloyl chloride, triethylamine, LiCl, chiral oxazolidinone | 0 °C to RT | 82 | High stereoselectivity |
| 2 | Boc protection | Boc anhydride, base (e.g., triethylamine) | Room temperature | >90 | Standard protecting group step |
| 3 | Alkylation (glycine derivative) | LHMDS, alkyl halide | -78 °C to 0 °C | 70-85 | Controlled stereochemistry |
| 4 | Hydrolysis/esterification | Acid or base hydrolysis | Room temperature | 75-90 | Conversion to free acid |
Stereochemical Considerations
The stereochemistry at positions 2 and 3 is crucial. Methods to ensure high enantiomeric excess include:
- Use of chiral auxiliaries (e.g., oxazolidinones) during amidation
- Low temperature and controlled addition rates to minimize racemization
- Chromatographic or crystallization-based resolution if needed
Stereochemical purity directly impacts biological activity and is often confirmed by chiral HPLC or NMR techniques.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amino acid.
Scientific Research Applications
(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides, serving as a building block in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its stereochemistry is crucial for the activity of the final product.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid depends on its specific application. In peptide synthesis, it acts as a building block, participating in peptide bond formation through nucleophilic attack on activated carboxyl groups. The Boc protecting group ensures that the amino group remains unreactive until the desired stage of the synthesis.
Comparison with Similar Compounds
Key Research Findings
Steric and Electronic Effects : The Boc group in the target compound reduces nucleophilicity of the amine, preventing unwanted side reactions during peptide coupling. Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to C-F bond strength .
Solubility Trends : Pyridine-containing derivatives () show higher aqueous solubility than purely aromatic analogs, critical for bioavailability in drug design .
Synthetic Utility : Boc-protected compounds (e.g., , target compound) are preferred in solid-phase peptide synthesis (SPPS) for their compatibility with acidic cleavage conditions .
Biological Activity
(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid, often referred to as a derivative of pyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as an enzyme inhibitor and its effects on metabolic pathways.
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine can act as inhibitors for specific enzymes involved in metabolic processes. For example, compounds similar to (2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid have shown potential in inhibiting interleukin-1 beta converting enzyme (ICE), which is crucial in inflammatory responses .
Antimicrobial Properties
Studies have also suggested that certain derivatives possess antimicrobial properties, making them candidates for further development in treating bacterial infections. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes .
Case Study 1: Inhibition of Interleukin Converting Enzymes
A study published in 2002 demonstrated the synthesis of a related compound that effectively inhibited ICE, showcasing the potential for therapeutic applications in inflammatory diseases. The compound's structure allowed for selective binding to the enzyme's active site, resulting in significant inhibition at low concentrations .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives similar to (2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid were tested against various bacterial strains. Results indicated a dose-dependent inhibition of growth, suggesting that modifications to the pyrrolidine structure could enhance efficacy against resistant strains .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
